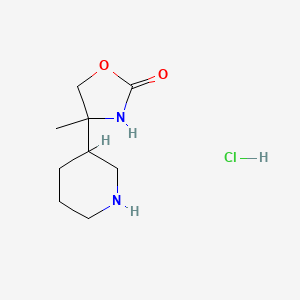![molecular formula C19H15ClN2O4S B2633884 Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 339008-57-0](/img/structure/B2633884.png)
Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen Bonding
One of the key areas of scientific research involving Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is in the study of its crystal structures and hydrogen bonding. Kubicki et al. (2000) examined the crystal structures of anticonvulsant enaminones, including a structurally related compound. They focused on the sofa conformations of cyclohexene rings and the hydrogen bond networks in these compounds, which are crucial for understanding their chemical and physical properties (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Heterocyclic Systems
Another significant application is in the synthesis of novel heterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) developed new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. Such developments expand the library of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Application in Organic Synthesis
The compound and its derivatives also find use in organic synthesis. Sedlák et al. (2008) researched the preparation of carboxamides and their subsequent reactions to form dihydro-1H-imidazol-5-ones, exploring new pathways and mechanisms in organic synthesis (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Study of Molecular Stability and Reactivity
T. Sarkar et al. (2000) studied methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate structurally similar to the compound . Their work involved analyzing the molecule's stability and reactivity, particularly in the context of Diels−Alder cycloadditions, which are fundamental reactions in organic chemistry (Sarkar, Ghosh, & Chow, 2000).
Applications in X-ray Crystallography
The study of X-ray crystal structures of related compounds provides insights into molecular geometry and bonding patterns. Ramazani et al. (2011) synthesized and studied a similar compound by single crystal X-ray diffraction, contributing to our understanding of molecular structures (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate It is likely that the compound interacts with its targets by binding to the active sites of the receptors, thereby modulating their function .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate Given the broad range of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 3-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-26-19(25)17-15(8-9-27-17)21-18(24)13-4-7-16(23)22(11-13)10-12-2-5-14(20)6-3-12/h2-9,11H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKHBFXFGVLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

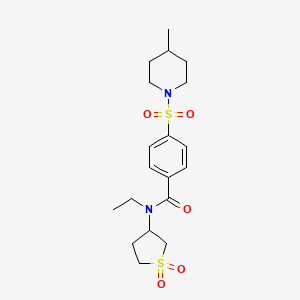
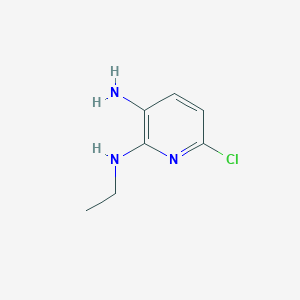
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
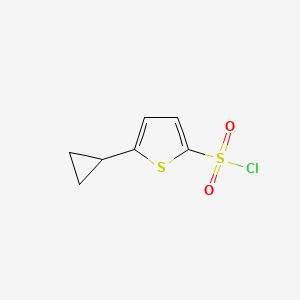
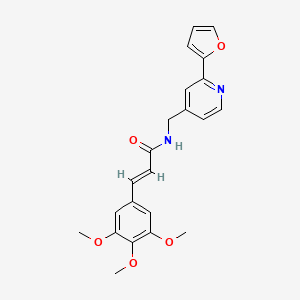
![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)
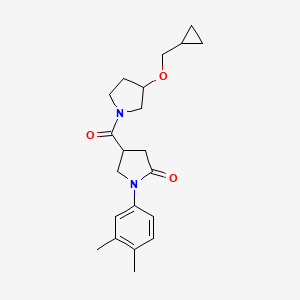
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)
![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)
